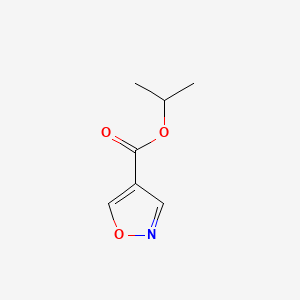

Propan-2-yl 1,2-oxazole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

141679-59-6 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.153 |

IUPAC Name |

propan-2-yl 1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-5(2)11-7(9)6-3-8-10-4-6/h3-5H,1-2H3 |

InChI Key |

DIATUEXOCSWGAD-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=CON=C1 |

Synonyms |

4-Isoxazolecarboxylicacid,1-methylethylester(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Propan 2 Yl 1,2 Oxazole 4 Carboxylate and Its Structural Analogues

Strategies for 1,2-Oxazole Ring Construction

The synthesis of the 1,2-oxazole ring can be achieved through several distinct pathways, each offering unique advantages in terms of starting materials, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Approaches for Oxazole (B20620) Ring Formation

One of the most fundamental and widely utilized methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach is highly efficient for creating the five-membered heterocyclic system. The reaction involves the in situ generation of a nitrile oxide from an aldoxime precursor, which then reacts with a suitable dipolarophile, such as an alkyne, to yield the desired isoxazole (B147169). The regioselectivity of the cycloaddition is a key consideration in this method.

Condensation and Cyclization Reactions (e.g., from 1,3-Diketones with Hydroxylamine)

A classical and reliable method for the synthesis of 1,2-oxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). This reaction proceeds through the formation of a monoxime intermediate, followed by a cyclization and dehydration step to furnish the isoxazole ring. A variation of this method utilizes β-enamino ketoesters, which react with hydroxylamine hydrochloride to produce regioisomeric 1,2-oxazole-4-carboxylates. This latter approach offers a direct route to the carboxylated isoxazole core.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed C-H Activation)

Modern synthetic organic chemistry has seen the emergence of transition metal-catalyzed reactions for the construction of heterocyclic rings. While many of these methods focus on the 1,3-oxazole isomer, there are palladium-catalyzed approaches that can lead to the formation of 1,2-oxazoles. These reactions often involve C-H activation pathways, providing a direct and atom-economical route to functionalized isoxazoles. For instance, the intramolecular cyclization of unsaturated oximes catalyzed by palladium complexes can yield various substituted isoxazoles.

Oxidative Cyclization and Dehydroamination Protocols

Oxidative cyclization represents another strategy for the formation of the 1,2-oxazole ring. These methods often involve the use of an oxidizing agent to facilitate the ring-closing step. For example, the copper(II)-mediated oxidative cyclization of enamides has been reported for the synthesis of 2,5-disubstituted 1,3-oxazoles, and analogous principles can be applied to precursors that would lead to the 1,2-oxazole system. Dehydroamination protocols, which involve the removal of hydrogen and an amino group to form the heterocyclic ring, also fall under this category.

Isomerization and Rearrangement Pathways to 1,2-Oxazoles

The transformation of other heterocyclic systems into 1,2-oxazoles through isomerization or rearrangement offers an alternative synthetic entry. A notable example is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, which can lead to the formation of isoxazole-4-carboxylic esters. This process often proceeds through transient intermediates like 2-acyl-2H-azirines. Such rearrangements can provide access to specific substitution patterns on the isoxazole ring that might be difficult to achieve through other methods.

Esterification Techniques for the Propan-2-yl Carboxylate Moiety

Once the 1,2-oxazole-4-carboxylic acid core is synthesized, the final step is the formation of the propan-2-yl ester. This can be accomplished using standard esterification methods.

One of the most common methods is the Fischer-Speier esterification . masterorganicchemistry.comlibretexts.orgresearchgate.netbyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, propan-2-ol) in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.

Another widely used method, particularly for substrates that may be sensitive to strong acidic conditions or when using sterically hindered alcohols, is the Steglich esterification . organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov This method proceeds under mild, generally neutral conditions. nih.gov

Table 1: Comparison of Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification |

|---|---|---|

| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄, TsOH) | Carboxylic acid, alcohol, coupling agent (e.g., DCC, EDC), catalyst (e.g., DMAP) |

| Conditions | Typically requires heating | Often proceeds at room temperature |

| Byproducts | Water | Urea (B33335) derivative (e.g., dicyclohexylurea) |

| Advantages | Inexpensive reagents, simple procedure | Mild conditions, suitable for sensitive substrates and sterically hindered alcohols |

| Disadvantages | Requires strong acid, equilibrium reaction | More expensive reagents, removal of urea byproduct can be necessary |

Direct Esterification Methods of 1,2-Oxazole-4-carboxylic Acids

Direct esterification, particularly the Fischer-Speier esterification, represents a fundamental and widely used method for the synthesis of esters. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of Propan-2-yl 1,2-oxazole-4-carboxylate, this method entails reacting 1,2-oxazole-4-carboxylic acid with isopropyl alcohol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Common strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective catalysts. asianpubs.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the oxygen atom of isopropyl alcohol. This results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to one of the hydroxyl groups, which is then eliminated as water, a much better leaving group than the hydroxide (B78521) ion. The final step involves the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst. masterorganicchemistry.com

Key parameters influencing the reaction's success include temperature, reaction time, and the choice of catalyst. While effective, this method can require lengthy reaction times and sometimes harsh conditions.

Table 1: Reagents and Conditions for Direct Esterification

| Reactant 1 | Reactant 2 | Catalyst | Typical Conditions |

|---|---|---|---|

| 1,2-Oxazole-4-carboxylic Acid | Isopropyl Alcohol (often as solvent) | H₂SO₄, HCl, TsOH | Reflux temperature, equilibrium conditions |

Transesterification Reactions with Isopropyl Alcohol

Transesterification is another viable route for producing this compound. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For this specific synthesis, a more readily available ester, such as methyl or ethyl 1,2-oxazole-4-carboxylate, would be reacted with isopropyl alcohol.

This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base. To shift the equilibrium toward the desired product, a large excess of isopropyl alcohol is used, or the lower-boiling alcohol (methanol or ethanol) is removed by distillation as it forms. Sodium methoxide (B1231860) is a common catalyst for transesterification reactions. csic.es The yield of the reaction is influenced by temperature, the molar ratio of reactants, and catalyst concentration. csic.es For instance, studies on similar systems show that the yield increases with temperature up to an optimal point, which depends on the molar ratio of the ester to the alcohol. csic.es

Derivatization from Carboxylic Acid Precursors and their Salts

To overcome the equilibrium limitations of direct esterification, 1,2-oxazole-4-carboxylic acid can be first converted into a more reactive derivative. nih.gov Common activated derivatives include acyl chlorides, anhydrides, and active esters. nih.govnih.gov

A prevalent method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1,2-oxazole-4-carbonyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with isopropyl alcohol. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl gas produced during the reaction. This approach is generally faster and proceeds to completion, often providing higher yields than direct esterification.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can facilitate the one-pot synthesis of oxazolines from carboxylic acids and amino alcohols, a process that highlights the utility of activating agents in forming related heterocyclic structures. nih.gov A similar activation strategy can be applied to the synthesis of the target ester.

Regioselective Synthesis and Control of Isomeric Products

The synthesis of the 1,2-oxazole ring itself is a critical step where regiochemistry must be controlled to ensure the desired 4-carboxylate substitution pattern. The two main pathways to construct the 1,2-oxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component with hydroxylamine. beilstein-journals.orgnih.gov

A highly effective method for achieving the desired regioselectivity involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.orgnih.gov This strategy allows for the construction of the 5-substituted-1,2-oxazole-4-carboxylate core. beilstein-journals.orgnih.gov The reaction mechanism involves the initial attack of hydroxylamine on the carbonyl carbon of the enone moiety, followed by cyclization and dehydration to form the 1,2-oxazole ring. researchgate.net This method has been shown to produce the desired regioisomer exclusively, with no detection of the alternative isomeric product. researchgate.net

Another approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. Under specific conditions, this reaction can lead to the formation of oxazole-4-carboxylates. researchgate.netnih.gov Control over the reaction conditions and the substituents on the starting isoxazole core is crucial for directing the reaction pathway to the desired oxazole product instead of other isomeric isoxazoles. researchgate.netnih.gov Such methods highlight the importance of catalyst and condition selection in achieving regiochemical control. rsc.org

Atom Economy and Efficiency in Synthetic Routes to this compound

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by quantifying the proportion of reactant atoms that are incorporated into the final product. jocpr.com Synthetic routes with high atom economy are inherently more efficient and generate less waste.

Rearrangement and addition reactions are ideal in this regard, often achieving 100% atom economy as all reactant atoms are present in the product. primescholars.commdpi.com In contrast, substitution and elimination reactions typically have lower atom economies due to the formation of byproducts. primescholars.com

Let's analyze the atom economy of the synthetic methods for this compound:

Direct Esterification (Fischer): This is a condensation reaction where one molecule of water is produced for each molecule of ester formed. While efficient, the loss of H₂O means the atom economy is less than 100%.

Derivatization via Acyl Chloride: This two-step process has a significantly lower atom economy. In the first step (formation of the acyl chloride with SOCl₂), SO₂ and HCl are generated as byproducts. In the second step (reaction with isopropanol), another molecule of HCl is formed. These byproducts represent wasted atoms.

Table 2: Comparison of Atom Economy in Synthetic Routes

| Synthetic Method | Byproducts | Relative Atom Economy |

|---|---|---|

| Direct Fischer Esterification | H₂O | Good |

| Derivatization via Acyl Chloride | SO₂, HCl, Base·HCl | Poor |

| Cycloaddition/Condensation Ring Formation | Varies (e.g., H₂O, Dimethylamine) | Moderate to Good |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. ijpsonline.com For the synthesis of oxazole derivatives like this compound, several green chemistry principles can be applied. ijpsonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound techniques have emerged as powerful tools in organic synthesis. ijpsonline.comijpsonline.com Microwave-assisted synthesis can dramatically reduce reaction times, improve product yields, and enhance purity compared to conventional heating methods. ijpsonline.com For example, the van Leusen oxazole synthesis has been adapted using microwave irradiation with isopropyl alcohol as a solvent, showcasing a greener approach. ijpsonline.com

Green Solvents and Catalysts: The use of hazardous organic solvents is a major source of chemical waste. Green chemistry encourages the use of safer, reusable, or biodegradable solvents. Ionic liquids and deep-eutectic solvents are being explored as alternative reaction media for oxazole synthesis. ijpsonline.comijpsonline.com Furthermore, employing reusable catalysts or developing catalyst-free reaction conditions contributes to a more sustainable process. kthmcollege.ac.in Electrochemical synthesis is a particularly promising green strategy, as it often avoids the need for toxic oxidants and transition metal catalysts, using electricity as a "reagent". rsc.orgrsc.org Recent research has demonstrated the direct electrochemical synthesis of oxazoles from carboxylic acids. rsc.org

Process Optimization: Designing one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. beilstein-journals.org Methods for synthesizing trisubstituted oxazoles have been developed using one-pot sequences, combining oxazole formation with other reactions like Suzuki-Miyaura coupling. beilstein-journals.org

By integrating these green approaches, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Transformations of Propan 2 Yl 1,2 Oxazole 4 Carboxylate

Reactions of the 1,2-Oxazole Heterocycle

The 1,2-oxazole (or isoxazole) ring is an electron-deficient five-membered heterocycle. Its aromatic character and the presence of two electronegative heteroatoms (nitrogen and oxygen) in a 1,2-relationship create a unique electronic profile that governs its reactivity. nih.govresearchgate.net The weak N-O bond is a key feature, making the ring susceptible to cleavage under certain conditions, which leads to various ring transformations. nih.govrsc.org

In general, electrophilic aromatic substitution on the isoxazole (B147169) ring is challenging due to its π-deficient nature. However, when such reactions do occur, they preferentially take place at the C4 position, which is the most electron-rich carbon atom in the ring. reddit.com For Propan-2-yl 1,2-oxazole-4-carboxylate, the C4 position is already substituted with a carboxylate group. This group is electron-withdrawing and deactivating, further reducing the ring's susceptibility to electrophilic attack. Therefore, direct electrophilic substitution on the oxazole (B20620) ring of this specific compound is generally unfavorable under standard conditions. Synthetic strategies to produce substituted isoxazoles often involve constructing the ring from already functionalized precursors rather than post-synthesis electrophilic substitution. nih.govorganic-chemistry.orgacs.org

The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformations. The weak N-O bond can be readily cleaved, particularly when the ring is activated by certain substituents or reaction conditions. nih.govresearchgate.net This reactivity makes isoxazoles valuable synthetic intermediates for creating a variety of nitrogen-containing compounds. rsc.orgresearchgate.netresearchgate.net

Common transformations are initiated by:

Base-mediated ring opening: Strong bases can deprotonate the C3 or C5 positions, initiating ring cleavage and the formation of intermediates like β-ketonitriles.

Reductive cleavage: The N-O bond can be broken under reductive conditions (e.g., using Fe/NH₄Cl), leading to the formation of enaminones, which can then be cyclized into other heterocyclic systems like pyridines. researchgate.net

These transformations highlight the utility of the isoxazole ring as a "masked" 1,3-dicarbonyl equivalent, providing a pathway to diverse molecular scaffolds. rsc.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. researchgate.netresearchgate.net To participate in these reactions, the isoxazole ring typically needs to be pre-functionalized with a suitable leaving group, such as a halogen (iodine or bromine). acs.orgresearchgate.net

For instance, a 4-iodoisoxazole (B1321973) can readily undergo palladium-catalyzed reactions like the Suzuki-Miyaura or Heck reactions to introduce new carbon-carbon bonds. acs.orgorganic-chemistry.org

| Reaction Type | Description | Catalyst/Reagents | Outcome |

| Suzuki-Miyaura Coupling | Couples a halo-isoxazole with an organoboron compound. | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Forms a C-C bond, attaching an aryl or vinyl group to the isoxazole ring. |

| Heck Reaction | Couples a halo-isoxazole with an alkene. organic-chemistry.orgnih.gov | Pd Catalyst (e.g., Pd(OAc)₂), Base | Forms a new C-C bond, attaching a substituted vinyl group to the isoxazole. libretexts.org |

| Decarboxylative Coupling | Couples an isoxazole carboxylic acid with an aryl halide. researchgate.net | Pd or Cu Catalyst | Forms a C-C bond by extruding CO₂. rsc.org |

While this compound itself lacks a leaving group for standard cross-coupling, its corresponding carboxylic acid could potentially undergo decarboxylative cross-coupling reactions. researchgate.net

Functionalization at the C3 and C5 positions of the isoxazole ring is typically achieved during the synthesis of the ring itself, by choosing appropriately substituted starting materials. nih.govacs.org However, direct C-H functionalization has emerged as a powerful alternative, avoiding the need for pre-functionalized substrates. researchgate.netmdpi.com Transition metal catalysts, particularly rhodium and palladium, can selectively activate C-H bonds at the C5 position of the isoxazole ring, allowing for the introduction of various functional groups like alkyl or aryl moieties. researchgate.netmdpi.com

Methods for functionalizing the isoxazole core include:

Synthesis from functionalized precursors: The most common method, involving reactions like the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com

Direct C-H activation: A more modern approach using transition metal catalysts to directly couple partners to the C-H bonds of the isoxazole ring. mdpi.com

Halogenation followed by cross-coupling: Introducing a halogen at a specific position (e.g., C4) via electrophilic cyclization of an appropriate precursor, followed by metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org

Reactions of the Propan-2-yl Carboxylate Group

The propan-2-yl carboxylate group at the C4 position primarily undergoes reactions typical of esters, most notably hydrolysis and subsequent decarboxylation of the resulting carboxylic acid.

Hydrolysis: The isopropyl ester can be hydrolyzed to the corresponding 1,2-oxazole-4-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using an alkali like sodium hydroxide (B78521), is common and proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated to give the free carboxylic acid. google.com

Decarboxylation: The resulting isoxazole-4-carboxylic acid can then undergo decarboxylation, which involves the removal of the carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org This reaction typically requires heating and may be facilitated by specific conditions or catalysts. researchgate.netlibretexts.org The loss of the carboxyl group from the C4 position results in an unsubstituted isoxazole at that position. This two-step sequence of hydrolysis followed by decarboxylation provides a method to remove the ester functionality and generate a simpler isoxazole core. organic-chemistry.org

Reduction to Alcohols and Aldehydes

The ester functionality of this compound is amenable to reduction to the corresponding primary alcohol, (1,2-oxazol-4-yl)methanol, or to the intermediate aldehyde, 1,2-oxazole-4-carbaldehyde. The choice of reducing agent and reaction conditions is critical to selectively achieve the desired product.

Reduction to Alcohols:

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for the complete reduction of esters to primary alcohols. This transformation proceeds via a two-step mechanism involving the initial formation of an aldehyde intermediate, which is then further reduced to the alcohol. Given the high reactivity of LiAlH₄, this reaction is generally not selective for the aldehyde.

In a study on related trisubstituted isoxazoles, the selective reduction of an ethyl ester at the C-4 position to the corresponding alcohol was achieved using diisobutylaluminum hydride (DIBAL-H). This suggests that DIBAL-H is a suitable reagent for the reduction of the propan-2-yl ester of the title compound to (1,2-oxazol-4-yl)methanol.

Reduction to Aldehydes:

The partial reduction of the ester to an aldehyde is a more challenging transformation due to the higher reactivity of the aldehyde product compared to the starting ester. To achieve this, less reactive hydride reagents and carefully controlled reaction conditions, such as low temperatures, are necessary. Diisobutylaluminum hydride (DIBAH) is a common reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. While not specifically documented for this compound, the successful partial reduction of esters to aldehydes in other heterocyclic systems suggests this would be a viable synthetic route.

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (1,2-oxazol-4-yl)methanol | Anhydrous ether or THF, room temperature |

| Diisobutylaluminum hydride (DIBAL-H) | (1,2-oxazol-4-yl)methanol | Toluene or DCM, -78 °C to room temp |

| Diisobutylaluminum hydride (DIBAH) | 1,2-oxazole-4-carbaldehyde | Toluene or DCM, -78 °C |

Amidation and Other Derivatizations at the Carboxylate Center

The carboxylate group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, most notably amides.

Amidation:

The direct reaction of an ester with an amine to form an amide is generally a slow process and often requires harsh conditions or catalysis. More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a suitable activating agent. Research on the synthesis of isoxazole-4-tertiary carboxamides has demonstrated the feasibility of forming amides at the C-4 position from the corresponding carboxylic acid. This suggests a two-step approach for the amidation of this compound:

Hydrolysis: The ester is first hydrolyzed to 1,2-oxazole-4-carboxylic acid using either acidic or basic conditions.

Amide Coupling: The resulting carboxylic acid is then reacted with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to yield the desired amide.

Direct amidation of the ester may be possible under specific catalytic conditions, for instance, using Lewis acids or other promoters to enhance the electrophilicity of the carbonyl carbon.

Other Derivatizations:

Beyond amidation, the carboxylate functionality can be transformed into other derivatives. For instance, transesterification can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups to the ester moiety.

| Reagents | Product | Reaction Type |

|---|

| 1. NaOH or HCl (aq) 2. Amine, DCC | 1,2-oxazole-4-carboxamide | Amidation (via carboxylic acid) | | Alcohol, H⁺ or RO⁻ | Alkyl 1,2-oxazole-4-carboxylate | Transesterification |

Mechanistic Investigations of Reaction Pathways Involving this compound

While specific mechanistic studies on this compound are not extensively reported, the reactivity of the isoxazole ring system has been the subject of theoretical and experimental investigations. These studies provide insights into the plausible reaction pathways for this compound.

Based on these findings, it can be inferred that reactions involving the isoxazole ring of this compound may also proceed through strained ring intermediates like azirines, especially under thermal or catalytic conditions. The stability of the isoxazole ring in the title compound will be a critical factor in determining its propensity to undergo such rearrangements.

Stereochemical Aspects of Chemical Transformations (If Applicable)

The structure of this compound itself is achiral. However, stereochemical considerations become important when the molecule undergoes transformations that introduce chiral centers or when it reacts with chiral reagents.

For instance, in the reduction of the carboxylate group to a primary alcohol, no new chiral center is formed. However, if the resulting alcohol were to be used in a subsequent reaction that introduces chirality, the stereochemical outcome of that reaction would be of interest.

In the context of derivatization at the carboxylate center, if this compound were to react with a chiral amine or alcohol, the product would be a mixture of diastereomers. The stereoselectivity of such reactions would depend on the specific reagents and conditions used.

While there is no specific literature on the stereochemical aspects of reactions involving this compound, general principles of asymmetric synthesis and stereoselective reactions would apply. For example, the use of chiral catalysts or auxiliaries could potentially lead to enantiomerically enriched products in transformations involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Propan 2 Yl 1,2 Oxazole 4 Carboxylate

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Experimental IR and Raman spectra are required to identify and analyze the characteristic vibrational frequencies of the molecule's functional groups. This would involve identifying the specific wavenumbers (in cm⁻¹) for the ester carbonyl (C=O) stretching, the C=N and N-O stretching of the isoxazole (B147169) ring, and the C-O stretching of the ester and ether linkages within the ring. Without recorded spectra, a discussion remains purely theoretical.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

To fulfill this section, HRMS data providing the accurate mass of the molecular ion ([M]⁺) to several decimal places is needed to confirm the elemental composition (C₇H₉NO₃). Furthermore, an analysis of the fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, is crucial for structural confirmation. While the monoisotopic mass can be calculated, the fragmentation pathways can only be determined from experimental data, which has not been found.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic information file (CIF) or published structural data, including unit cell dimensions, space group, and atomic coordinates, is necessary to describe the precise three-dimensional arrangement of the molecule in the solid state. No crystal structure for Propan-2-yl 1,2-oxazole-4-carboxylate has been deposited in crystallographic databases.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

This section is noted as "(if applicable)". This compound is an achiral molecule as it does not possess a stereocenter and is not asymmetric. Therefore, it will not exhibit optical activity, and techniques such as Electronic Circular Dichroism (ECD) are not applicable for its analysis.

Computational and Theoretical Investigations on Propan 2 Yl 1,2 Oxazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of isoxazole (B147169) derivatives. nih.govindexacademicdocs.org These methods provide detailed information on molecular geometry, orbital energies, and the distribution of electron density.

Methodology and Findings: Researchers commonly employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization and calculate electronic parameters. indexacademicdocs.orgirjweb.com Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netscispace.com

Other calculated parameters, such as ionization potential, electron affinity, chemical hardness, and dipole moment, help to build a comprehensive profile of the molecule's behavior. irjweb.comasianpubs.org For instance, the analysis of molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. asianresassoc.org

Table 1: Representative DFT-Calculated Electronic Properties for an Isoxazole Derivative Calculated using DFT/B3LYP with a 6-311++G(d,p) basis set. Data is illustrative for the isoxazole class.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.48 | eV |

| LUMO Energy | -0.81 | eV |

| HOMO-LUMO Gap (ΔE) | 6.67 | eV |

| Dipole Moment | 3.01 | Debye |

| Chemical Hardness (η) | 3.34 | eV |

| Electrophilicity Index (ω) | 2.89 | eV |

Conformational Analysis and Potential Energy Surfaces of the Compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which directly influences its physical properties and biological activity. This analysis involves mapping the molecule's potential energy surface (PES) to identify stable conformers and the energy barriers between them. ekb.eg

Methodology and Findings: The PES is typically generated by systematically rotating specific single bonds (defined by dihedral angles) and calculating the molecule's energy at each incremental step using methods like DFT. ekb.eg The resulting energy map reveals low-energy regions corresponding to stable conformations (local minima) and high-energy regions corresponding to transition states. researchgate.netresearchgate.net For a molecule like Propan-2-yl 1,2-oxazole-4-carboxylate, key dihedral angles would include those around the ester linkage connecting the isopropyl group to the oxazole (B20620) ring. Studies on similar heterocyclic compounds show that even small energy differences between conformers can lead to significant populations of multiple shapes at room temperature. nih.govmdpi.com

Table 2: Illustrative Conformational Energy Profile Relative energies of conformers based on the rotation of a key dihedral angle in a model ester compound.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| A (Anti-periplanar) | 180 | 0.00 | Global Minimum |

| B (Syn-clinal) | 60 | 1.67 | Local Minimum |

| C (Syn-periplanar) | 0 | 4.50 | Transition State |

| D (Anti-clinal) | 120 | 2.10 | Transition State |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful insights into the mechanisms of chemical reactions, allowing for the study of pathways that are difficult to observe experimentally. researchgate.net For isoxazoles, theoretical studies often focus on their synthesis, such as the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov

Methodology and Findings: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov DFT calculations are used to locate the geometry of transition states, which are saddle points on the potential energy surface characterized by a single imaginary frequency. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state connects the intended reactants and products. nih.gov These studies reveal whether a reaction is likely to be concerted (one step) or stepwise and can explain the regioselectivity observed in reactions, such as why 3,5-disubstituted isoxazoles are often the major product in cycloadditions. nih.govmdpi.com

Table 3: Representative Activation Energies for Isoxazole Synthesis Calculated via DFT for a [3+2] cycloaddition reaction pathway.

| Reaction Pathway | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Pathway 1 | Formation of 3,5-disubstituted isoxazole | 15.2 |

| Pathway 2 | Formation of 3,4-disubstituted isoxazole | 21.5 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations are often performed in the gas phase, real-world chemical and biological processes occur in solution. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a detailed view of solvent effects and intermolecular interactions. nih.gov

Methodology and Findings: In a typical MD simulation, the molecule of interest is placed in a box of explicit solvent molecules (e.g., water), and the system's evolution is simulated by solving Newton's equations of motion for every atom. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal how the solvent influences the conformational preferences of the solute and mediates its interactions with other molecules. researchgate.net MD studies on drug-like molecules have been used to assess the stability of ligand-protein complexes and to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov Such analyses are crucial for understanding how a molecule like this compound would behave in a biological environment. nih.govasianresassoc.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or biological activity. nih.govresearchgate.net

Methodology and Findings: In a QSPR/QSAR study, a series of related compounds (e.g., various isoxazole derivatives) is synthesized and tested for a specific property (e.g., anti-inflammatory activity). nih.govnih.gov For each compound, a set of molecular descriptors is calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to create an equation that links the descriptors to the observed property. A successful QSPR model can then be used to predict the properties of new, yet-to-be-synthesized compounds, guiding the design of molecules with enhanced characteristics. nih.gov

Applications of Propan 2 Yl 1,2 Oxazole 4 Carboxylate in Organic Synthesis and Materials Science

Propan-2-yl 1,2-Oxazole-4-carboxylate as a Key Building Block for Complex Molecules

The 1,2-oxazole-4-carboxylate scaffold is a well-established building block in organic synthesis due to the inherent reactivity of the oxazole (B20620) ring and the versatility of the carboxylate functional group. This compound is instrumental in the construction of a variety of complex organic molecules. The oxazole ring itself can undergo several transformations, including ring-opening reactions, which provide access to a range of linear intermediates that can be subsequently cyclized to form new heterocyclic systems.

One of the key reactions of the isoxazole (B147169) moiety is its reductive ring opening. This process can be achieved using various reducing agents, including catalytic hydrogenation or reagents like molybdenum hexacarbonyl. For instance, the reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of enaminone intermediates. nih.gov These intermediates are highly versatile and can be used in subsequent reactions to build more complex molecular frameworks.

The ester group at the 4-position, in this case, a propan-2-yl ester, provides a handle for a variety of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to append additional molecular fragments. This versatility allows for the late-stage functionalization of molecules, a crucial strategy in the synthesis of libraries of compounds for drug discovery and other applications. nih.gov The isopropyl group itself can influence the solubility and reactivity of the molecule compared to its methyl or ethyl counterparts.

The utility of oxazole-4-carboxylates as building blocks is exemplified in the synthesis of natural products and their analogues. Although not naturally occurring itself, the 1,3-oxazole fragment is found in numerous complex natural products isolated from marine microorganisms. The synthesis of these complex molecules often relies on the use of functionalized oxazole building blocks.

Role in the Synthesis of Advanced Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of a diverse range of advanced heterocyclic scaffolds. The isoxazole ring can be considered a masked 1,3-dicarbonyl compound, which can be revealed upon ring opening. This strategy is particularly useful in the synthesis of other heterocyclic systems, such as pyridines, pyrimidines, and pyrroles.

A notable application of isoxazole-4-carboxylates is in the synthesis of substituted 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov This transformation can be mediated by molybdenum hexacarbonyl, which facilitates the reductive ring opening of the isoxazole to an enamine intermediate. This intermediate can then undergo an intramolecular cyclization to form the 4-pyridone ring system. nih.gov The resulting 4-oxo-1,4-dihydropyridine-3-carboxylate core is a key structural motif in a number of important pharmaceutical compounds.

The general synthetic utility of the oxazole core in creating new heterocyclic systems is a well-documented strategy in organic chemistry. These transformations often proceed with high regioselectivity, allowing for the controlled synthesis of complex heterocyclic structures. The specific substitution pattern on the starting this compound will dictate the structure of the resulting heterocyclic scaffold, providing a modular approach to the synthesis of a wide variety of compounds.

Below is a table summarizing the transformation of isoxazole precursors into other heterocyclic systems.

| Starting Material | Reagents and Conditions | Resulting Heterocyclic Scaffold | Reference |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)6, H2O, MeCN | 4-Oxo-1,4-dihydropyridine-3-carboxylates | nih.gov |

| O-propargylic oximes | Gold catalyst | Chiral isoxazoles | rsc.org |

Precursor in the Development of Functional Materials (e.g., Fluorescent Dyes)

The oxazole-4-carboxylate core is a promising scaffold for the development of novel fluorescent dyes. tandfonline.com The rigid, planar structure of the oxazole ring, combined with the electronic effects of the substituents, can give rise to molecules with interesting photophysical properties. This compound can serve as a key intermediate in the synthesis of such fluorescent materials.

Research has shown that derivatives of oxazole-4-carboxylic acid, particularly those with aryl substituents at the 2 and 5 positions, can exhibit strong fluorescence in the visible region with high quantum yields. tandfonline.com The synthesis of these fluorescent dyes can be achieved through a variety of synthetic routes, where the oxazole-4-carboxylate moiety is a central component. The carboxylate group can be used to tune the electronic properties of the molecule or to attach it to other systems, such as polymers or biomolecules.

Furthermore, the introduction of fluorine atoms into the isoxazole scaffold has been shown to enhance fluorescence intensity and induce a redshift in the emission spectrum. nih.gov The ring-opening of such fluorinated isoxazoles can lead to α-fluorinated boron ketoiminates, which exhibit aggregation-induced emission (AIE), a highly desirable property for applications in materials science and bioimaging. nih.gov

The following table highlights key findings in the development of fluorescent materials from oxazole and isoxazole precursors.

| Precursor Scaffold | Key Feature | Resulting Material Property | Reference |

| 5-Aryl-4-carboxyoxazole | Aryl substitution | Fluorescence in the visible region (quantum yields up to 0.82) | tandfonline.com |

| 4-Fluoroisoxazoles | Fluorine substitution | Increased fluorescence intensity and redshifted emission | nih.gov |

| Ring-opened 4-fluoroisoxazoles | α-Fluorinated boron ketoiminates | Aggregation-induced emission (AIE) | nih.gov |

Application as a Ligand or Precursor for Catalytic Systems

The nitrogen atom in the 1,2-oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the compound and its derivatives could function as ligands in transition metal catalysis. While specific applications of this compound as a ligand are not extensively documented, the use of oxazole-containing molecules as ligands in catalysis is an active area of research.

For example, naturally occurring oxazole structural units have been adapted as ligands for vanadium catalysts used in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com These bidentate oxazole-oxazoline ligands have demonstrated catalytic activity, and their performance is influenced by the substitution pattern on the oxazole ring. mdpi.com This indicates that the electronic and steric properties of the oxazole ligand play a crucial role in the catalytic process.

This compound could potentially act as a monodentate ligand through its nitrogen atom. Alternatively, the ester group could be modified to introduce additional donor atoms, creating bidentate or tridentate ligands. The synthesis of such ligands from an oxazole-4-carboxylate precursor would allow for the fine-tuning of the ligand's properties for specific catalytic applications. The carboxylate group itself, after hydrolysis of the ester, can also coordinate to metal centers, as seen in various heterometallic carboxylate frameworks. nih.gov

Development of Chemical Probes and Research Tools (Non-Biological)

Functionalized heterocyclic compounds like this compound are valuable starting materials for the development of chemical probes and research tools for non-biological applications. The ability to selectively modify the oxazole ring and the carboxylate group allows for the introduction of reporter groups, reactive moieties, or other functionalities required for a specific research purpose.

For instance, the fluorescent properties of some oxazole derivatives, as discussed in section 6.3, could be harnessed to create fluorescent probes for sensing and imaging applications in materials science. The oxazole-4-carboxylate core could be incorporated into a larger molecular structure designed to interact with a specific analyte, with the fluorescence signal changing upon binding.

The reactivity of the oxazole ring can also be exploited to create probes that undergo a chemical reaction in response to a particular stimulus. The versatility of the carboxylate group allows for the attachment of the probe to surfaces or polymers, facilitating the development of sensor materials. While the direct application of this compound in this area is not widely reported, its potential as a versatile building block makes it a candidate for the future development of novel chemical probes and research tools.

Future Perspectives and Emerging Directions for Propan 2 Yl 1,2 Oxazole 4 Carboxylate Research

Discovery of Novel and Highly Efficient Synthetic Routes

The development of new synthetic strategies for isoxazole (B147169) derivatives is a primary focus of current research, aiming to enhance efficiency, reduce environmental impact, and improve access to diverse molecular structures. nih.govnih.gov A significant trend is the move towards metal-free synthesis to circumvent the drawbacks associated with metal catalysts, such as high costs, toxicity, and purification challenges. rsc.org

Key emerging synthetic approaches include:

Green Chemistry Approaches: Techniques like ultrasound and microwave-assisted synthesis are being employed to create isoxazole derivatives under milder conditions, often with shorter reaction times, higher yields, and easier work-ups. nih.govnih.gov For instance, an environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles using ultrasound radiation without a catalyst has been reported. nih.gov

One-Pot and Cascade Reactions: These methods improve step and atom economy by combining multiple reaction steps into a single procedure. A one-pot cascade reaction for the formation of isoxazole derivatives has been accomplished using ultrasonication. rsc.org

Direct Synthesis from Carboxylic Acids: Recent advancements have enabled the direct transformation of carboxylic acids into oxazoles in a single step, offering a more streamlined route from readily available starting materials. acs.org

Catalyst-Free Cycloadditions: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis. nih.govrsc.org Research is ongoing to promote these reactions using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of metal catalysts. nih.gov

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Metal-Free Synthesis | Avoids transition metal catalysts (e.g., Cu(I), Ru(II)). | Reduces cost, toxicity, and waste; simplifies purification. | rsc.org |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote reactions. | Shorter reaction times, high yields, mild conditions, environmentally benign. | nih.govrsc.org |

| Microwave-Induced Synthesis | Employs microwave heating. | Rapid, efficient, often solvent-free. | nih.gov |

| Direct Synthesis from Carboxylic Acids | Single-step conversion of carboxylic acids to the oxazole (B20620) ring. | High step economy, utilizes readily available starting materials. | acs.org |

Exploration of Undiscovered Reactivity Profiles and Selective Transformations

The isoxazole ring is not merely a stable aromatic system but also a versatile synthon, largely due to the inherent reactivity of its N-O bond. researchgate.netnih.gov Future research will continue to exploit this feature to forge new pathways to diverse and complex molecules.

Emerging areas of reactivity research include:

Ring Cleavage and Rearrangement: The facile cleavage of the N-O bond under reductive or basic conditions allows isoxazoles to serve as precursors to a variety of functional groups and heterocyclic systems. researchgate.net For example, molybdenum hexacarbonyl can mediate the reductive ring opening and expansion of certain isoxazole carboxylates to yield 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.govbeilstein-journals.org This transformation highlights the potential of the isoxazole scaffold to access other important heterocyclic cores. nih.govbeilstein-journals.org

Cycloaddition Reactions: Isoxazole derivatives can participate in cycloaddition reactions, acting as dienophiles. Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, for instance, undergoes a (2+4) cycloaddition with 2,3-dimethylbuta-1,3-diene, demonstrating a pathway to fused ring systems. rsc.org

Selective Functionalization: The isoxazole ring system's stability allows for the manipulation of substituents to create functionally complex derivatives. researchgate.netnih.gov Research is focused on developing highly regioselective methods for direct functionalization, enabling precise control over the final molecular architecture. nih.gov The unique reactivity of substituents, such as the selective reaction of a hydrazide moiety over an amino group on the isoxazole ring, presents opportunities for building complex molecules through chemoselective transformations. nih.gov

| Reaction Type | Description | Example Product Class | Reference |

|---|---|---|---|

| Reductive Ring Opening/Expansion | Cleavage of the N-O bond followed by rearrangement, often mediated by reagents like Mo(CO)6. | Pyridones, Enaminones | nih.govbeilstein-journals.org |

| [4+2] Cycloaddition | The isoxazole C=C bond acts as a dienophile in Diels-Alder type reactions. | Tetrahydro-1,2-benzisoxazoles | rsc.org |

| Regioselective Functionalization | Introduction of new functional groups at specific positions on the isoxazole ring. | Complex substituted isoxazoles | nih.gov |

| Conversion to other Heterocycles | Using the cleaved isoxazole as a building block for other ring systems. | γ-amino alcohols, β-hydroxy nitriles | researchgate.net |

Integration into Advanced Functional Materials and Chemical Technologies

The unique properties of the isoxazole core extend beyond medicinal chemistry into the realm of materials science and technology. The aromatic nature and potential for extensive functionalization make isoxazole carboxylates attractive candidates for the development of novel materials.

Future directions in this area include:

Electronic Materials: Polyisoxazoles have been identified as having potential applications as semiconductors, opening avenues for their use in organic electronics. researchgate.net

Specialty Chemicals: Isoxazole derivatives have found use as dyes, high-temperature lubricants, and electric insulating oils, suggesting a broader role in industrial applications. researchgate.net

Agrochemicals: The isoxazole scaffold is present in various agrochemicals, including pesticides and herbicides. nih.govresearchgate.net Continued research into structure-activity relationships could lead to the development of more effective and environmentally benign crop protection agents.

Nanotechnology: The integration of isoxazole derivatives with nanotechnology is an emerging field. For example, formulating potent isoxazole compounds into nano-emulgels has been shown to improve their permeability and efficacy, a strategy that could be applied in both pharmaceutical and material contexts. nih.govdntb.gov.ua

Interdisciplinary Research Avenues in Chemical Science

The versatility of the isoxazole carboxylate structure provides a platform for extensive interdisciplinary collaboration, bridging synthetic chemistry with biology, medicine, and materials science.

Promising interdisciplinary avenues include:

Medicinal Chemistry and Drug Discovery: This remains the most prominent application area for isoxazoles. The scaffold is a key component in compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgrsc.org Future work will focus on designing multi-targeted therapies and leveraging isoxazole chemistry for personalized medicine. rsc.org

Computational Chemistry: Theoretical studies and computational modeling are increasingly used to design novel isoxazole derivatives with specific, enhanced properties. researchgate.net This synergy between synthetic and computational chemistry can accelerate the discovery of new lead compounds for various applications by predicting their activity and properties before synthesis. researchgate.net

Agrochemistry: The development of new pesticides and herbicides based on the isoxazole framework is a crucial area of research aimed at ensuring food security. nih.govresearchgate.net

Materials Science: Collaboration between organic chemists and materials scientists is essential to explore the potential of polyisoxazoles and other isoxazole-based materials in electronics and other advanced technologies. researchgate.net

Challenges and Opportunities in the Synthesis and Application of Oxazole Carboxylates

While the future of isoxazole carboxylate research is bright, it is accompanied by specific challenges that, when overcome, will present significant opportunities for innovation.

Challenges:

Synthetic Selectivity: Achieving high chemo- and regioselectivity in the synthesis of polysubstituted isoxazoles remains a key challenge. rsc.org Side reactions, such as resinification, can lead to low yields in certain transformations. nih.govbeilstein-journals.org

Green Synthesis: While progress has been made, the reliance on metal catalysts in many established synthetic routes presents ongoing challenges related to cost, environmental impact, and product purity. rsc.org

Scalability: Developing synthetic routes that are not only efficient and selective but also scalable for industrial production is crucial for the practical application of new isoxazole-based compounds.

Opportunities:

Privileged Scaffold in Drug Discovery: The isoxazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. rsc.org This provides a vast opportunity to develop new therapeutic agents for a wide range of diseases. nih.govrsc.org

Synthetic Versatility: The characteristic reactivity of the N-O bond is a major opportunity, allowing the isoxazole ring to be used as a versatile intermediate for the synthesis of other valuable and complex molecular structures. nih.govresearchgate.net

Sustainable Chemistry: The challenges associated with traditional synthetic methods create a significant opportunity for the development of novel, sustainable, and green chemical processes, such as metal-free, microwave-assisted, and flow-chemistry-based approaches. nih.govrsc.org

Advanced Materials: There is a substantial opportunity to explore and develop new functional materials based on the isoxazole framework, capitalizing on their potential electronic and optical properties for applications in fields like semiconductors and nanotechnology. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Propan-2-yl 1,2-oxazole-4-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, oxazole derivatives are often synthesized using ketones and nitriles in the presence of acid catalysts. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Ethyl oxazole carboxylate analogs have been prepared via [3+2] cycloaddition reactions with alkynes, as demonstrated in studies by Bagley et al. (2003, 2005), where microwave-assisted synthesis improved reaction efficiency .

Q. How can NMR and IR spectroscopy be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The isopropyl group (propan-2-yl) shows characteristic doublets for the two methyl groups (δ ~1.2–1.4 ppm) and a septet for the methine proton (δ ~5.0 ppm). The oxazole ring protons resonate between δ 6.5–8.5 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~160–170 ppm, while oxazole carbons fall between 120–150 ppm.

- IR : A strong C=O stretch (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm ester and oxazole moieties.

- Cross-validation with X-ray crystallography (see Advanced Questions ) enhances accuracy .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Methodological Answer : Oxazole derivatives are explored as bioactive scaffolds due to their heterocyclic rigidity and hydrogen-bonding capabilities. For example, ethyl oxazole carboxylates serve as intermediates in synthesizing kinase inhibitors or antimicrobial agents. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins, guiding subsequent biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry or intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example, SHELXL refinement ( ) can model disorder in the isopropyl group or π-stacking interactions between oxazole rings. In analogous compounds, C—H···O hydrogen bonds and π···π interactions (3.5–4.0 Å distances) stabilize crystal packing . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. What computational strategies are effective for analyzing the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can compute HOMO-LUMO gaps (e.g., ~5 eV for oxazole esters), predicting electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability or aggregation tendencies.

- NBO Analysis : Reveals hyperconjugative interactions (e.g., lone pair donation from oxazole oxygen to ester carbonyl) that influence reactivity .

Q. How do conflicting spectroscopic and crystallographic data for this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). For instance, NMR may indicate equilibrium between keto-enol forms, while SC-XRD shows a single tautomer. Variable-temperature NMR or NOESY experiments can identify conformational flexibility. Combining multiple techniques (e.g., XRD, NMR, and IR) ensures robust structural assignments .

Q. What experimental and computational approaches are recommended for studying the compound’s potential as a protease inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition constants (IC₅₀).

- Docking Studies : Employ Schrödinger Suite or PyMOL to model interactions with active-site residues (e.g., hydrogen bonds with catalytic serine).

- SAR Analysis : Synthesize analogs with modified ester groups (e.g., tert-butyl vs. propargyl) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.